molecular formula C9H14O B13259530 1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde

1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13259530
M. Wt: 138.21 g/mol
InChI Key: KLKXUJXZPGJDJS-UHFFFAOYSA-N
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Description

1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₄O It features a cyclopropane ring substituted with a 3-methylbut-3-en-1-yl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a reagent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropane derivative is then subjected to formylation to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by formylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: 1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(3-Methylbut-3-en-1-yl)cyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropane ring’s strained structure can also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:

    Cyclopropane-1-carbaldehyde: Lacks the 3-methylbut-3-en-1-yl group, resulting in different reactivity and applications.

    1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and uses.

    1-(3-Methylbut-3-en-1-yl)cyclopropane-1-methanol:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-(3-methylbut-3-enyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H14O/c1-8(2)3-4-9(7-10)5-6-9/h7H,1,3-6H2,2H3

InChI Key

KLKXUJXZPGJDJS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC1(CC1)C=O

Origin of Product

United States

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